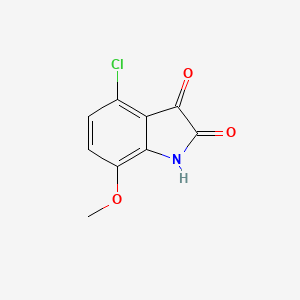

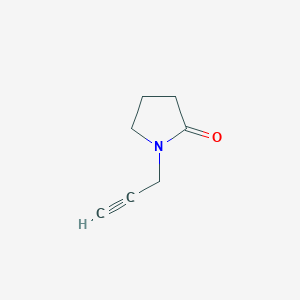

![molecular formula C7H7BrN2 B1353915 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 74976-34-4](/img/structure/B1353915.png)

6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Overview

Description

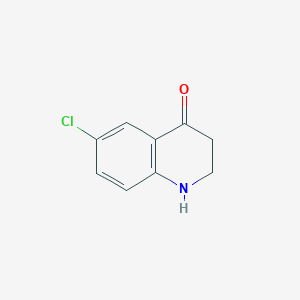

“6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the empirical formula C7H5BrN2 . It has a molecular weight of 197.03 . The compound is solid in form .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have shown potent activities against FGFR1, 2, and 3 .

Molecular Structure Analysis

The SMILES string for this compound is Brc1cnc2cc[nH]c2c1 . The InChI key is OJFFFCVPCVATIV-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

The compound is solid in form . Its molecular weight is 197.03 . The SMILES string for this compound is Brc1cnc2cc[nH]c2c1 , and the InChI key is OJFFFCVPCVATIV-UHFFFAOYSA-N .

Scientific Research Applications

Molecular Structure Studies

The compound 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and its derivatives exhibit intriguing molecular structures. For instance, in a study of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, molecules were linked by C-H...pi(arene) hydrogen bonds into cyclic centrosymmetric dimers, demonstrating the compound's potential in forming structured molecular aggregates (Quiroga et al., 2010).

Synthesis of Polyheterocyclic Ring Systems

The compound has been used as a precursor for synthesizing new polyheterocyclic ring systems. Abdel-Latif et al. (2019) highlighted its utility in creating pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex structures, reflecting its versatility in chemical synthesis (Abdel-Latif, Mehdhar, & Abdel-Ghani, 2019).

Biological Activity Overview

Pyrrolo[3,4-c]pyridine derivatives have been recognized for their broad spectrum of pharmacological properties. Wójcicka and Redzicka (2021) noted their use in treating diseases related to the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities. This wide-ranging biological activity makes the compound a valuable entity in pharmaceutical research (Wójcicka & Redzicka, 2021).

Photoluminescent Properties

The compound and its derivatives have also been noted for their photoluminescent properties. For instance, Zhang and Tieke (2008) synthesized polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, showcasing strong fluorescence and solubility in common organic solvents (Zhang & Tieke, 2008). Similarly, Beyerlein and Tieke (2000) synthesized π-conjugated polymers with photoluminescent properties, suitable for electronic applications (Beyerlein & Tieke, 2000).

Crystal Structure Insights

The compound's derivatives have been instrumental in exploring crystal structures and molecular interactions. Rodi et al. (2013) investigated the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, revealing the presence of intermolecular hydrogen bonding and π-π interactions in the crystal packing (Rodi et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the FGF-FGFR axis , a signal transduction pathway that regulates organ development, cell proliferation, and migration, among other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly reduces the migration and invasion abilities of certain cancer cells .

Safety and Hazards

The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Future Directions

The future directions for this compound could involve further exploration of its potential as a cancer therapy, given the promising results seen with related 1H-pyrrolo[2,3-b]pyridine derivatives . More research is needed to understand its specific mechanism of action and potential applications in medicine.

Biochemical Analysis

Biochemical Properties

6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can inhibit the activity of these receptors, which are involved in cell proliferation, differentiation, and survival. The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy, as abnormal activation of FGFR signaling pathways is associated with various types of tumors .

Cellular Effects

The effects of this compound on cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, this compound significantly reduces the migration and invasion abilities of cancer cells, highlighting its potential as an anti-metastatic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways are essential for cell growth, survival, and migration, and their inhibition can result in reduced tumor growth and metastasis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been observed in various laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions and retains its biological activity over time . Prolonged exposure to certain environmental factors such as light and heat may lead to its degradation. Long-term studies have indicated that continuous exposure to this compound can result in sustained inhibition of cell proliferation and migration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects such as weight loss, organ toxicity, and behavioral changes. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . Cytochrome P450 enzymes play a significant role in its metabolism, leading to the formation of several metabolites. These metabolites may have different biological activities and contribute to the overall effects of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cell membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various cellular components . The compound may also be directed to specific organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGWYCFURLIXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=NC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503111 | |

| Record name | 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74976-34-4 | |

| Record name | 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)